3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole
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Overview
Description
3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a pyrrolidin-3-ylmethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The tert-butyl, methyl, and pyrrolidin-3-ylmethyl groups are introduced through various substitution reactions. For example, tert-butyl groups can be introduced using tert-butyl halides in the presence of a base, while pyrrolidin-3-ylmethyl groups can be introduced using pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(tert-butyl)-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: May lead to the formation of carboxylic acids or ketones.
Reduction: May result in the formation of alcohols or amines.
Substitution: Can yield various substituted triazoles.
Scientific Research Applications
3-(tert-butyl)-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and leading to downstream biological effects.
Inhibition or Activation of Pathways: Affecting cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, which lacks the tert-butyl, methyl, and pyrrolidin-3-ylmethyl groups.
3-(tert-butyl)-1-methyl-1h-1,2,4-triazole: Similar structure but without the pyrrolidin-3-ylmethyl group.
3-(tert-butyl)-1-methyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole: Similar structure with a different position of the pyrrolidinyl group.
Uniqueness
3-(tert-butyl)-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole is unique due to the specific combination of substituents on the triazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H22N4 |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
3-tert-butyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C12H22N4/c1-12(2,3)11-14-10(16(4)15-11)7-9-5-6-13-8-9/h9,13H,5-8H2,1-4H3 |
InChI Key |
AJTVVONXDKYCKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=N1)CC2CCNC2)C |
Origin of Product |
United States |
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